molecular formula C18H20N2O2 B4645318 N-(3-methylphenyl)-N'-(3-phenylpropyl)ethanediamide

N-(3-methylphenyl)-N'-(3-phenylpropyl)ethanediamide

Cat. No. B4645318
M. Wt: 296.4 g/mol
InChI Key: DPAODGVETVJQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-N'-(3-phenylpropyl)ethanediamide is a chemical compound that belongs to the class of amides. It is also known as URB597, which is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are lipid signaling molecules that play an important role in the regulation of various physiological processes. URB597 has been studied extensively for its potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

URB597 works by inhibiting FAAH, which is responsible for breaking down endocannabinoids. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, which can have various physiological effects. Endocannabinoids are known to play a role in the regulation of pain, anxiety, and mood, among other things.
Biochemical and Physiological Effects:
URB597 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of endocannabinoids in the body, which can result in analgesic, anxiolytic, and antidepressant effects. URB597 has also been shown to have neuroprotective effects, which may be useful in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

URB597 has several advantages for lab experiments. It is a selective inhibitor of FAAH, which makes it useful for studying the role of endocannabinoids in various physiological processes. URB597 is also relatively easy to synthesize, which makes it readily available for research purposes. However, URB597 has some limitations for lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. URB597 also has poor water solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on URB597. One area of research is the potential therapeutic applications of URB597 in the treatment of various neurological disorders. Another area of research is the development of more potent and selective inhibitors of FAAH. Additionally, the role of endocannabinoids in various physiological processes is still not fully understood, and further research is needed to elucidate their functions.

Scientific Research Applications

URB597 has been studied extensively for its potential therapeutic applications in the treatment of various diseases. It has been shown to have analgesic, anxiolytic, and antidepressant effects in preclinical studies. URB597 has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N'-(3-methylphenyl)-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-14-7-5-11-16(13-14)20-18(22)17(21)19-12-6-10-15-8-3-2-4-9-15/h2-5,7-9,11,13H,6,10,12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAODGVETVJQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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